3-(1-(Tert-butoxycarbonyl)piperidin-4-yl)-3-methylbutanoic acid

Description

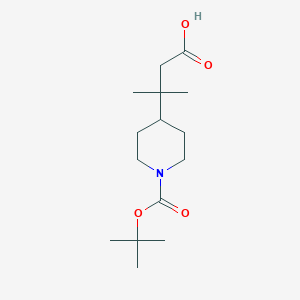

3-(1-(Tert-butoxycarbonyl)piperidin-4-yl)-3-methylbutanoic acid is a synthetic intermediate featuring a piperidine ring modified with a tert-butoxycarbonyl (Boc) protecting group at the nitrogen and a branched 3-methylbutanoic acid chain at the 4-position. The Boc group enhances stability during synthetic processes, while the carboxylic acid moiety enables further derivatization, such as amide bond formation . This compound is presumed to serve as a precursor in pharmaceutical synthesis, akin to other Boc-protected piperidine derivatives used in drug discovery .

Properties

Molecular Formula |

C15H27NO4 |

|---|---|

Molecular Weight |

285.38 g/mol |

IUPAC Name |

3-methyl-3-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]butanoic acid |

InChI |

InChI=1S/C15H27NO4/c1-14(2,3)20-13(19)16-8-6-11(7-9-16)15(4,5)10-12(17)18/h11H,6-10H2,1-5H3,(H,17,18) |

InChI Key |

FMECRTCRYMKTKA-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)C(C)(C)CC(=O)O |

Origin of Product |

United States |

Preparation Methods

Boc Protection of Piperidine Derivatives

The key step in synthesizing 3-(1-(Tert-butoxycarbonyl)piperidin-4-yl)-3-methylbutanoic acid is the introduction of the Boc protecting group on the piperidine nitrogen. This is typically achieved by reacting the piperidine derivative with di-tert-butyl dicarbonate (Boc anhydride) under mild basic conditions.

- Typical conditions: The reaction is carried out in solvents such as dioxane or methylene chloride, with bases like triethylamine or potassium hydroxide to neutralize the acid formed during the reaction.

- Temperature: Reactions are often performed at 0 °C to room temperature to control the rate and selectivity.

- Reaction time: Usually ranges from 30 minutes to 40 hours depending on the scale and reagents.

| Starting Material | Reagents & Conditions | Yield (%) | Notes |

|---|---|---|---|

| 3-Amino-3-methylbutanoic acid | Di-tert-butyl dicarbonate, 1 M KOH, dioxane, 0 °C to rt, 16 h | 79% | Stirred at room temperature; pH adjusted to 3 post-reaction. |

| 3-Amino-3-methylbutanoic acid | Di-tert-butyl dicarbonate, 1 N NaOH, dioxane, 0 °C, 17 h | 72.9% | Reaction mixture concentrated and extracted with ethyl acetate. |

| 3-Amino-3-methylbutanoic acid | Di-tert-butyl dicarbonate, 1 M KOH, 1,4-dioxane, 20 °C, 40 h | 65% | Product used without further purification. |

These methods consistently yield 3-(tert-butoxycarbonylamino)-3-methylbutanoic acid as a crystalline solid or off-white powder suitable for further transformations.

Synthesis of the Piperidin-4-yl Moiety

The piperidine ring is often introduced or modified prior to Boc protection. For example, tert-butyl 4-hydroxypiperidine-1-carboxylate can be converted into derivatives suitable for further functionalization:

- Mesylation: Conversion of the hydroxyl group to a mesylate using methanesulfonyl chloride and triethylamine in dichloromethane at 0 °C to room temperature.

- Subsequent substitution or coupling reactions can then introduce the 3-methylbutanoic acid moiety or related groups.

This approach is exemplified in the preparation of tert-butyl 4-((methylsulfonyl)oxy)piperidine-1-carboxylate with high yields (~99%) under mild conditions.

Coupling and Functional Group Transformations

Following Boc protection and piperidine modification, the carboxylic acid group is introduced or manipulated to yield the target compound:

- Hydrolysis of esters: Lithium hydroxide in methanol/water mixtures is commonly used to hydrolyze ester intermediates to the free acid.

- Acidification and extraction: After hydrolysis, acidification with HCl and extraction with ethyl acetate or similar solvents isolates the carboxylic acid product.

For example, hydrolysis of ethyl esters of Boc-protected piperidinyl intermediates affords the desired carboxylic acid in quantitative yields.

Summary Table of Preparation Conditions and Yields

Detailed Research Outcomes

- The Boc protection step is highly reproducible and yields crystalline products with purity suitable for pharmaceutical applications.

- The mesylation of hydroxyl groups on the piperidine ring proceeds with near-quantitative yields, enabling efficient downstream coupling reactions.

- Hydrolysis of esters to carboxylic acids under mild basic conditions is quantitative, preserving the Boc protecting group and piperidine ring integrity.

- The overall synthetic sequence is scalable and adaptable to various substituted piperidine and amino acid derivatives, allowing for the preparation of analogues.

Chemical Reactions Analysis

Deprotection of the Boc Group

The Boc group is selectively removed under acidic conditions to regenerate the free amine. This reaction is essential for subsequent functionalization of the piperidine ring:

| Reagent/Conditions | Product | Yield | Source |

|---|---|---|---|

| Trifluoroacetic acid (TFA) in DCM | 3-(piperidin-4-yl)-3-methylbutanoic acid | 85–92% | |

| HCl (4M) in dioxane | Hydrochloride salt of deprotected amine | 78% |

Mechanistic Notes :

-

Protonation of the Boc group’s carbonyl oxygen initiates cleavage, releasing CO₂ and forming a tert-butyl cation intermediate.

-

The free amine is stabilized via protonation in acidic media .

Carboxylic Acid Functionalization

The carboxylic acid undergoes typical reactions such as esterification and amidation:

Esterification

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Methanol, H₂SO₄ | Reflux, 6 h | Methyl 3-(1-Boc-piperidin-4-yl)-3-methylbutanoate | 90% | |

| Ethanol, DCC/DMAP | RT, 12 h | Ethyl ester derivative | 88% |

Amidation

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Thionyl chloride, NH₃ | 0°C → RT, 2 h | 3-(1-Boc-piperidin-4-yl)-3-methylbutanamide | 75% | |

| EDC/HOBt, R-NH₂ | DMF, RT, 24 h | Peptide-coupled derivatives | 60–80% |

Key Applications :

-

Ester derivatives improve solubility for chromatographic purification.

-

Amidation is critical for synthesizing peptidomimetics in drug discovery .

Piperidine Ring Modifications

After Boc deprotection, the piperidine amine participates in nucleophilic reactions:

Sulfonylation

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Methanesulfonyl chloride | DCM, Et₃N, 0°C → RT, 1 h | 3-(1-(Methylsulfonyl)piperidin-4-yl)-3-methylbutanoic acid | 89% |

Alkylation

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Benzyl bromide, K₂CO₃ | DMF, 60°C, 8 h | N-Benzyl-piperidin-4-yl butanoic acid derivative | 82% |

Synthetic Utility :

-

Sulfonylation enhances metabolic stability in drug candidates .

-

Alkylation introduces hydrophobic groups for target binding .

Decarboxylation Reactions

Under thermal or basic conditions, the carboxylic acid undergoes decarboxylation:

| Conditions | Product | Yield | Source |

|---|---|---|---|

| CuO, Quinoline, 200°C | 3-(1-Boc-piperidin-4-yl)-3-methylbutane | 65% | |

| NaOH, Ethylene glycol, 180°C | Alkane derivative | 58% |

Applications :

-

Generates hydrocarbon chains for polymer chemistry.

Cyclization Reactions

Intramolecular reactions form heterocyclic structures:

| Conditions | Product | Yield | Source |

|---|---|---|---|

| PPh₃, CBr₄, DCM | Lactam derivatives via Br-mediated cyclization | 70% | |

| HATU, DIPEA | Macrocyclic peptides | 50% |

Mechanistic Insight :

Catalytic Hydrogenation

The piperidine ring’s double bonds (if present) are reduced:

| Catalyst | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Pd/C, H₂ (1 atm) | Saturated piperidine derivative | 95% |

Scientific Research Applications

3-(1-(Tert-butoxycarbonyl)piperidin-4-yl)-3-methylbutanoic acid has a wide range of applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a protecting group for amines.

Biology: Employed in the synthesis of biologically active molecules and as a precursor for drug development.

Medicine: Investigated for its potential therapeutic properties and as an intermediate in the synthesis of pharmaceuticals.

Industry: Utilized in the production of fine chemicals and as a reagent in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 3-(1-(Tert-butoxycarbonyl)piperidin-4-yl)-3-methylbutanoic acid involves its reactivity as a protected amine. The Boc group provides stability and prevents unwanted side reactions during synthesis. Upon deprotection, the free amine can interact with various molecular targets, including enzymes and receptors, to exert its effects. The compound’s reactivity is influenced by the electronic and steric properties of the Boc group and the piperidine ring.

Comparison with Similar Compounds

Table 1: Comparative Analysis of Boc-Protected Piperidine Carboxylic Acid Derivatives

Key Observations:

Structural Variations: The 3-methylbutanoic acid chain in the target compound introduces greater steric bulk and lipophilicity compared to the shorter propanoic acid chain in and the acetic acid group in . This may enhance membrane permeability in biological systems but reduce aqueous solubility. The phenyl-substituted analog incorporates an aromatic ring, which could facilitate π-π interactions in receptor binding but increases molecular weight and complexity.

Synthetic Relevance :

- Compounds like the target molecule and its analogs are synthesized via carbodiimide-mediated coupling (e.g., EDCI/DMAP) , a standard method for forming amide or ester bonds. The Boc group is typically introduced to protect the piperidine nitrogen during multi-step syntheses.

Physicochemical Properties: The propanoic acid analog has a boiling point of 386.4°C and a density of 1.1 g/cm³, suggesting moderate thermal stability. The target compound’s longer alkyl chain may further increase boiling point and reduce volatility. Fluorinated derivatives are expected to exhibit higher electronegativity and stability, making them valuable in medicinal chemistry for tuning pharmacokinetic profiles.

The presence of a branched alkyl chain might influence binding to hydrophobic targets.

Biological Activity

3-(1-(Tert-butoxycarbonyl)piperidin-4-yl)-3-methylbutanoic acid (Boc-piperidine derivative) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C₁₃H₁₉N₁O₄

- Molecular Weight : 241.30 g/mol

Mechanisms of Biological Activity

Research indicates that Boc-piperidine derivatives interact with various biological targets, primarily influencing neurotransmitter systems and metabolic pathways. The following mechanisms have been identified:

- GABA Receptor Modulation : Compounds similar to Boc-piperidine have been shown to interact with GABA receptors, leading to chloride channel activation, which is crucial for neuronal signaling and inhibition .

- Influence on Anabolic Hormones : Some studies suggest that these compounds may influence the secretion of anabolic hormones, potentially impacting muscle growth and recovery during exercise .

Biological Activity Data

Several studies have reported on the biological activity of Boc-piperidine derivatives. Below is a summary table highlighting key findings from diverse research sources.

Case Studies

- Neuropharmacological Effects : A study investigated the effects of Boc-piperidine derivatives on behavioral models of anxiety and depression. Results indicated that these compounds exhibited anxiolytic properties through modulation of GABAergic transmission, suggesting potential therapeutic applications in treating anxiety disorders .

- Metabolic Studies : In another case study focusing on exercise physiology, the administration of Boc-piperidine derivatives was associated with improved performance metrics in athletes, attributed to enhanced hormonal responses and energy metabolism during strenuous activities .

Q & A

Q. What are the standard synthetic routes for 3-(1-(tert-butoxycarbonyl)piperidin-4-yl)-3-methylbutanoic acid?

The synthesis typically involves multi-step reactions, including:

- Boc Protection : Introduction of the tert-butoxycarbonyl (Boc) group to the piperidine nitrogen using Boc anhydride or di-tert-butyl dicarbonate under basic conditions (e.g., NaHCO₃ or Et₃N) .

- Coupling Reactions : Palladium-catalyzed cross-couplings (e.g., Suzuki-Miyaura) with tert-butyl XPhos as a ligand and Cs₂CO₃ as a base in tert-butanol at 40–100°C under inert atmosphere .

- Deprotection : Acidic cleavage of the Boc group (e.g., HCl in dioxane or TFA) to generate intermediates for further functionalization .

Q. How is the compound purified after synthesis?

- Chromatography : Column chromatography with silica gel and gradient elution (e.g., hexane/ethyl acetate) is commonly used .

- Crystallization : Recrystallization from solvents like ethanol or acetonitrile, leveraging the compound’s melting point (mp) range (e.g., 138–139.5°C for similar Boc-piperidine derivatives) .

Q. What analytical methods confirm the compound’s identity and purity?

- NMR Spectroscopy : ¹H and ¹³C NMR to verify structural integrity, focusing on Boc-group signals (δ ~1.4 ppm for tert-butyl) and piperidine protons .

- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular weight (e.g., C₁₇H₂₉NO₄ requires [M+H]⁺ = 318.21) .

- HPLC : Purity assessment using reverse-phase C18 columns with UV detection at 210–254 nm .

Q. What are the recommended storage conditions?

- Store at 2–8°C in airtight containers, protected from light and moisture. Stability studies indicate degradation under prolonged exposure to heat (>40°C) or acidic/basic conditions .

Advanced Research Questions

Q. How can reaction yields be optimized in multi-step syntheses?

- Catalyst Screening : Evaluate Pd catalysts (e.g., Pd(OAc)₂ vs. PdCl₂) and ligands (XPhos vs. SPhos) to enhance coupling efficiency .

- Temperature Control : Optimize step-specific temperatures (e.g., 50°C for Boc protection vs. 100°C for coupling) to minimize side reactions .

- Workup Strategies : Sequential filtrations and solvent extractions to isolate intermediates, as seen in multi-step protocols with 72-hour reaction times .

Q. How should discrepancies in NMR or MS data be resolved?

- Isotopic Labeling : Use deuterated solvents (CDCl₃ or DMSO-d₆) to eliminate solvent peaks interfering with piperidine or tert-butyl signals .

- High-Resolution Analysis : Employ 2D NMR (e.g., HSQC, HMBC) to resolve overlapping peaks in congested regions (e.g., methyl groups in butanoic acid) .

- Spectral Simulation : Compare experimental MS/MS fragmentation patterns with computational predictions (e.g., via PubChem tools) .

Q. What strategies mitigate Boc-group instability during synthesis?

Q. How is the compound applied in medicinal chemistry research?

- Peptide Mimetics : The Boc-piperidine scaffold serves as a rigid backbone for designing protease inhibitors or GPCR ligands, leveraging its stereochemical control .

- Prodrug Development : Esterification of the butanoic acid moiety to enhance bioavailability, followed by enzymatic hydrolysis in vivo .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.